4-Bromo-3-nitrobenzenesulfonic acid
Description
Significance in Aromatic Sulfonic Acid Chemistry
Aromatic sulfonic acids are a class of organic compounds characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic ring. Benzenesulfonic acid is the parent compound of this series. acs.orgwikipedia.org The introduction of a sulfonic acid group, known as sulfonation, is a significant reaction in industrial organic chemistry. chemicalbook.com This process is reversible, which allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring during synthesis. libretexts.orglibretexts.org
The presence of additional functional groups, such as the bromo and nitro groups in 4-bromo-3-nitrobenzenesulfonic acid, modifies the chemical properties of the parent benzenesulfonic acid. These groups influence the electron density of the aromatic ring and, consequently, its reactivity in further chemical transformations. For instance, the nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution, while the bromo group is a deactivating but ortho-, para-directing group. The interplay of these substituents on the sulfonic acid framework makes this compound a useful intermediate in the synthesis of more complex molecules, particularly in the dyestuff and pharmaceutical industries. publish.csiro.au
Historical Perspectives in Synthetic Organic Chemistry
The development of synthetic methodologies for aromatic compounds is a cornerstone of modern organic chemistry. The sulfonation of aromatic hydrocarbons has been a known reaction since the late 19th century. acs.org Historically, the synthesis of substituted benzenesulfonic acids has been crucial for producing a wide array of chemical products.
One of the notable applications of this compound has been as a precursor in the synthesis of other compounds. For example, it can be used to prepare 4-amino-3-nitrobenzenesulfonic acid through a reaction with ammonia (B1221849). publish.csiro.au This transformation is significant because the resulting amino-substituted sulfonic acid is a valuable intermediate in the production of dyes. publish.csiro.au The synthesis of such specialized reagents highlights the role of polysubstituted benzene (B151609) derivatives in building molecular complexity. The strategic placement of the bromo, nitro, and sulfonic acid groups allows for selective chemical modifications, a fundamental concept in multi-step organic synthesis.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H4BrNO5S | nih.govnist.govnist.gov |
| Molecular Weight | 282.07 g/mol | nih.govchemeo.com |
| CAS Number | 584-49-6 | nih.govnist.govnist.gov |
| Melting Point | 87-88 °C | nist.gov |
| logP (Octanol/Water Partition Coefficient) | 1.604 | chemeo.com |
| Water Solubility (log10WS) | -2.87 mol/L | chemeo.com |
| IUPAC Name | This compound | nih.gov |
Properties
CAS No. |
584-49-6 |
|---|---|
Molecular Formula |
C6H4BrNO5S |
Molecular Weight |
282.07 g/mol |
IUPAC Name |
4-bromo-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4BrNO5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,(H,11,12,13) |
InChI Key |
LKQYUJYPYBCDOA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Routes to 4 Bromo 3 Nitrobenzenesulfonic Acid
Direct Aromatic Sulfonation Approaches
Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto a pre-substituted aromatic ring. The success of this approach hinges on the directing effects of the existing substituents and the reaction conditions employed.
A primary route to 4-bromo-3-nitrobenzenesulfonic acid is the direct sulfonation of 1-bromo-2-nitrobenzene (B46134). This reaction is an example of electrophilic aromatic substitution, where the incoming electrophile (sulfur trioxide, SO₃, or its equivalent) must be directed to the C-4 position of the benzene (B151609) ring to yield the desired product. masterorganicchemistry.comlibretexts.org The regiochemical outcome is controlled by the interplay of electronic and steric effects of the bromo and nitro groups already present on the ring.
Steric hindrance plays a significant role in determining the site of electrophilic attack. The sulfonic acid group is bulky, and its introduction is sensitive to the spatial environment around the potential reaction sites. In 1-bromo-2-nitrobenzene, the bromo and nitro groups occupy adjacent positions (C-1 and C-2). The positions available for substitution that are directed by the existing groups are C-4 and C-6. The C-6 position is situated directly between the C-1 bromo group and the C-5 hydrogen, and is ortho to the bulky nitro group, making it sterically crowded. makingmolecules.com In contrast, the C-4 position is relatively unhindered, making it the preferred site for the attack of a large electrophile like SO₃. makingmolecules.com
The directing effects of the bromo and nitro groups are the primary electronic factors governing the regioselectivity of the sulfonation reaction. wikipedia.org
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and is strongly deactivating. makingmolecules.com Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, making electrophilic substitution more difficult. makingmolecules.comvaia.com It directs incoming electrophiles to the meta position (C-4 and C-6), as the ortho and para positions (C-3, C-5, and C-6 relative to the nitro group itself) are significantly more electron-deficient. wikipedia.orgvaia.com
Bromo Group (-Br): The bromo group is a weakly deactivating group but an ortho-, para-director. organicchemistrytutor.compbworks.com While it deactivates the ring towards electrophilic attack via its electron-withdrawing inductive effect, its lone pairs of electrons can be donated into the ring through resonance. makingmolecules.comorganicchemistrytutor.com This resonance effect enriches the electron density at the ortho (C-6) and para (C-4) positions, stabilizing the carbocation intermediate (the sigma complex) formed during the attack at these sites. organicchemistrytutor.comyoutube.com
In the sulfonation of 1-bromo-2-nitrobenzene, both groups direct the incoming electrophile to the C-4 and C-6 positions. However, the combination of the para-directing effect of the bromine and the meta-directing effect of the nitro group, coupled with the lower steric hindrance at C-4, strongly favors substitution at this position.
| Starting Material | Potential Substitution Sites | Directing Influence | Major Product | Rationale |
|---|---|---|---|---|
| 1-Bromo-2-nitrobenzene | C-3, C-4, C-5, C-6 | -Br (at C-1): Ortho-, Para-Director (favors C-4, C-6)
| This compound | Both electronic effects from -Br and -NO₂ groups direct the substitution to positions C-4 and C-6. However, position C-4 is sterically less hindered than C-6, which is ortho to the bulky nitro group. Therefore, electrophilic attack preferentially occurs at the C-4 position.[ makingmolecules.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoFcPG94dT6hFiSOaHtvNagrLG1Re0mjJdWD8UyZiRqaXapd_gTYKyRBTYCgvyesRfZCbfJ9qymPY3mJlQ4SscDEFPdQaNegTFhJf1ceW3ojW0y8mP1wZG5c_5y6teTdtn2LbBkoTjkDP5rbzt_iP3p9YbSPMq8kJs3U3EzrmJGkk0KA%3D%3D)][ youtube.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGtlPiocqJzEym-CUqalhs7kKyPjl_VFFW1Tuw6gTKcb5PAV4IJs73OzvX_nutQeEyaApW8Qvxtgg0FmBXx2ATRp0nbzZHbS7fomagCm5XpffFiNP2ARtrLBzId6FnR3rWVN3Ta_-A%3D)] |
Chlorosulfonic acid (ClSO₃H) is an effective sulfonating agent for various nitrobenzene (B124822) derivatives, including o-bromonitrobenzene (1-bromo-2-nitrobenzene). google.com This reagent typically forms a sulfonyl chloride intermediate (Ar-SO₂Cl), which is subsequently hydrolyzed to the corresponding sulfonic acid. stackexchange.com The reaction involves heating the substrate with chlorosulfonic acid, often with specific molar ratios and temperature control to optimize the yield and minimize side reactions. google.comgoogle.com Research has shown that using an excess of the nitrobenzene derivative compared to the chlorosulfonic acid can simplify the post-reaction workup, as the unreacted starting material is more easily recycled than residual acid. google.com
| Substrate | Reagent | Molar Ratio (Substrate:Reagent) | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| Nitrobenzene Derivatives (incl. o-bromonitrobenzene) | Chlorosulfonic Acid | 1 : 0.4-0.6 | 90-150°C (110-130°C preferred) | 2-5 hours | google.com |
| Nitrobenzene | Chlorosulfonic Acid | 1 : >3 (up to 10) | 90-120°C | Several hours | google.com |
Regioselective Sulfonation of 1-Bromo-2-nitrobenzene
Optimization of Synthetic Conditions
The successful synthesis of this compound relies heavily on the careful optimization of reaction conditions to maximize product yield, minimize unwanted side reactions, and facilitate product isolation.
Yield Enhancement Strategies
Maximizing the yield is a primary objective in any synthetic procedure. For the nitration of halogenated benzenesulfonic acids, several factors are crucial:
Temperature Control: Aromatic nitration is an exothermic reaction. Maintaining a controlled temperature, typically not exceeding 50-60°C, is essential. pharmaguideline.com Higher temperatures can lead to the introduction of multiple nitro groups on the benzene ring, significantly reducing the yield of the desired mono-nitro product. pharmaguideline.com
Reagent Stoichiometry and Concentration: The ratio of nitric acid to the sulfonic acid substrate must be carefully controlled. Using a slight excess of nitric acid can help drive the reaction to completion, but a large excess can increase the risk of dinitration. The concentration of the sulfuric acid is also critical, as it is needed to generate the active nitronium ion electrophile. libretexts.orglumenlearning.com
Reaction Time: Allowing the reaction to proceed for a sufficient duration ensures maximum conversion of the starting material. The progress of the reaction can often be monitored using techniques like thin-layer chromatography (TLC).
Control of Byproduct Formation
The formation of byproducts is a significant challenge in the synthesis of polysubstituted aromatic compounds. Key strategies to control their formation include:
Preventing Isomer Formation: The primary isomeric byproduct of concern would be 2-bromo-5-nitrobenzenesulfonic acid. However, as discussed in section 2.2.3, the strong meta-directing effect of the sulfonic acid group makes the formation of the desired 4-bromo-3-nitro isomer highly favorable.
Avoiding Polysubstitution: The main byproduct risk in the nitration step is dinitration. As mentioned, strict temperature control is the most effective way to prevent this. pharmaguideline.com In other halogenation reactions, controlling the stoichiometry of the halogenating agent is key to avoiding di- or poly-halogenated products. google.com
Strategic Use of Blocking Groups: In more complex syntheses, sulfonic acid groups can be intentionally introduced to block a specific position on the ring, preventing reaction at that site. sciencemadness.orglibretexts.orglumenlearning.com After the desired transformations are complete, the sulfonic acid group can often be removed by hydrolysis (reverse sulfonation), showcasing its utility in byproduct control. sciencemadness.org
Isolation and Purification Methodologies
Once the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. Standard laboratory techniques are employed for this purpose:
Precipitation and Filtration: Sulfonic acids are often crystalline solids and less soluble in the highly acidic reaction mixture upon cooling or dilution. The crude product can be precipitated by carefully pouring the reaction mixture into cold water or onto ice. orgsyn.org The resulting solid is then collected by suction filtration. orgsyn.org
Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. orgsyn.orgquora.com Water is often a suitable solvent for recrystallizing sulfonic acids. orgsyn.org
Extraction: If the product or impurities remain in an aqueous solution, liquid-liquid extraction can be used. The aqueous layer is extracted with an appropriate organic solvent (such as ethyl acetate (B1210297) or diethyl ether) to separate the components based on their differential solubilities. google.com
Washing: The isolated crude product, whether filtered or extracted, is typically washed to remove residual acid or other water-soluble impurities.
| Optimization and Purification Summary | |
| Yield Enhancement | - Strict temperature control (avoiding excess heat) - Optimized reagent stoichiometry - Sufficient reaction time |
| Byproduct Control | - Preventing dinitration via temperature control - Leveraging the strong directing effect of the sulfonic acid group to ensure correct isomer formation |
| Isolation & Purification | - Filtration: To collect the precipitated crude product - Recrystallization: To purify the solid product from a suitable solvent - Extraction: To separate components from the reaction mixture |
Reaction Mechanisms and Fundamental Chemical Transformations of 4 Bromo 3 Nitrobenzenesulfonic Acid and Its Derivatives
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for highly electron-deficient aromatic compounds. The presence of strong electron-withdrawing groups on the aromatic ring is a prerequisite for this type of reaction to occur. In the case of 4-bromo-3-nitrobenzenesulfonic acid, both the nitro group and the sulfonic acid group are powerful electron-withdrawing substituents, making the aromatic ring susceptible to attack by nucleophiles.
Ipso-Substitution of the Sulfonic Acid Group with Active Methylene (B1212753) Compounds
A noteworthy transformation involving derivatives of this compound is the ipso-substitution of the sulfonic acid group. This reaction involves the displacement of the sulfonic acid group by a nucleophile at the same carbon atom to which it was attached. A recent development in this area is the use of active methylene compounds as nucleophiles to form new carbon-carbon bonds.
This method provides a novel strategy for the arylation of active methylene compounds using o-nitrobenzene sulfonic acid derivatives. The reaction proceeds under mild conditions and notably does not require the use of toxic transition-metal catalysts or expensive ligands, making it an efficient and environmentally conscious process.
Meisenheimer Adduct Formation and Stabilization
The mechanism of this ipso-substitution is believed to proceed through the formation of a Meisenheimer adduct. A Meisenheimer complex, also known as a Jackson-Meisenheimer complex, is a 1:1 reaction adduct formed between an electron-poor arene and a nucleophile. These complexes are often reactive intermediates in nucleophilic aromatic substitution reactions.
In the reaction of a 2,4-dinitrobenzene sulfonic acid derivative with an active methylene compound, the nucleophilic attack of the carbanion from the active methylene compound on the carbon atom bearing the sulfonic acid group leads to the formation of a negatively charged intermediate, the Meisenheimer adduct. The stability of this adduct is crucial for the reaction to proceed. The negative charge is delocalized and stabilized by the strong electron-withdrawing nitro groups attached to the benzene (B151609) ring through resonance. The presence of a nitro group ortho or para to the site of nucleophilic attack is particularly effective in stabilizing the Meisenheimer complex.
**3.1.1.2. Role of Electron-Withdrawing
Reductive Transformations of the Nitro Group
Zinin Reduction and Related Methodologies
Formation of Amino and Nitroamino Derivatives
The nitro group on the aromatic ring of this compound and its derivatives is susceptible to reduction, leading to the formation of amino (-NH₂) derivatives. This transformation is a cornerstone of aromatic chemistry, often accomplished using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst or through chemical reduction methods. evitachem.com For instance, the reduction of a related compound, 4-amino-3-bromo-5-nitro-benzenesulfonamide, converts the nitro group into an amino group. evitachem.com This process is crucial for synthesizing compounds with different electronic and biological properties.
Furthermore, the amino group, once formed, can be further modified. For example, it can be oxidized to generate nitroso (-NO) or nitro derivatives, showcasing the versatile reactivity of these functional groups. evitachem.com The introduction of an amino group can also proceed through multi-step syntheses involving nitration, sulfonation, and subsequent reduction. evitachem.com
Sequential Reduction Pathways and Intermediate Species
The reduction of nitroarenes to aminoarenes is a stepwise process that involves several intermediate species. The complete reduction of a nitro group to an amine requires the transfer of six electrons and proceeds through intermediates such as nitroso and hydroxylamine (B1172632) derivatives.
In the context of catalytic hydrogenation, the reaction pathway for nitrobenzene (B124822), a related nitroarene, involves the formation of phenylhydroxylamine (PHA) as a key intermediate. nih.gov This intermediate can then undergo further reactions. Computational studies on the transfer hydrogenation of nitroarenes using cubane-type Mo₃S₄ cluster hydrides have elucidated a three-step mechanism involving nitrosobenzene (B162901) and N-phenylhydroxylamine as intermediates. rsc.org The process is highly exergonic, and the catalyst facilitates the hydrogen transfer from a dihydrogen adduct to the nitro group. rsc.org
The specific intermediates and the dominant reaction pathway can be influenced by the reaction conditions, the catalyst used, and the presence of other functional groups on the aromatic ring.
Thiosulfonic Acid Formation
Catalytic Hydrogenation and Transfer Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. In this process, molecular hydrogen (H₂) is used as the hydrogen source in the presence of a metal catalyst, such as palladium, platinum, or nickel. For nitroarenes, this reaction is a standard method to produce the corresponding anilines.
Transfer hydrogenation offers an alternative to the use of gaseous hydrogen. It utilizes a hydrogen donor molecule, which transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and hydrazine (B178648) hydrate (B1144303). rsc.orgmdpi.comrsc.org This method is often considered safer and more convenient for laboratory-scale reactions.
Mechanochemical methods, which involve solid-state ball milling, have also been successfully applied to the catalytic transfer hydrogenation of aromatic nitro compounds using ammonium formate as the hydrogen donor and palladium on carbon as the catalyst. mdpi.com This technique is efficient and tolerates a variety of functional groups. mdpi.com
The choice of catalyst and hydrogen source can significantly influence the selectivity and efficiency of the hydrogenation process. For example, N-doped molybdenum oxide (Mo₄O₄N₃) has been shown to be an effective catalyst for the transfer hydrogenation of nitrobenzene using a stoichiometric amount of hydrazine hydrate at room temperature. rsc.org
Reductive Carbonylation and Cyclization Reactions of Nitroarenes
Reductive carbonylation is a powerful synthetic method that combines the reduction of a nitro group with the introduction of a carbonyl group in a single step, often using carbon monoxide (CO) as a reactant. ukessays.comresearchgate.net This reaction can lead to the formation of valuable products like isocyanates, carbamates, and ureas. ukessays.comresearchgate.net Palladium-based catalysts are frequently used due to their ability to cycle between different oxidation states. ukessays.com The reaction of nitroarenes with CO in the presence of an alcohol and a catalyst can yield carbamates. researchgate.net For instance, the reductive carbonylation of 4-bromo-substituted nitrobenzene has been shown to provide a high yield of the corresponding carbamate. nih.gov
Intramolecular reductive cyclization of nitroarenes is a key strategy for the synthesis of N-heterocycles. researchgate.net This process involves the reduction of the nitro group and a subsequent cyclization with another functional group on the same molecule. For example, the reductive cyclization of ω-nitroalkenes mediated by triethyl phosphite (B83602) can produce various saturated N-heterocycles. researchgate.net These reactions can also be promoted by microwave irradiation or under CO pressure with metal catalysts. researchgate.net
Electrophilic Aromatic Substitution Principles in Functionalization
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.orgmsu.edu In the case of this compound, the existing substituents significantly influence the rate and position of further electrophilic attack.
The sulfonic acid (-SO₃H) and nitro (-NO₂) groups are both strongly deactivating and meta-directing. quora.comquora.com This means they withdraw electron density from the benzene ring, making it less reactive towards electrophiles, and direct incoming electrophiles to the positions meta to themselves. The bromo group (-Br) is also deactivating but is an ortho, para-director. quora.comquora.com
The directing effects of these groups are additive. In this compound, the positions on the ring are influenced as follows:
The position ortho to the bromo group and meta to the nitro and sulfonic acid groups (position 2) is sterically hindered and deactivated.
The position meta to the bromo group and ortho/para to the deactivating groups (position 5) is strongly deactivated.
The position ortho to the sulfonic acid group and meta to the bromo and nitro groups (position 6) is also deactivated.
Therefore, further electrophilic substitution on this compound is generally difficult to achieve due to the strong deactivation of the ring by the three substituents. Any potential reaction would likely require harsh conditions, and the regioselectivity would be a complex interplay of the electronic and steric effects of the existing groups.
Functional Group Interconversions Involving Sulfonic Acid and Bromo Substituents
Functional group interconversions are essential transformations in organic synthesis, allowing for the strategic modification of molecules. wikipedia.org
Sulfonic Acid Group: The sulfonic acid group is a versatile functional group. A key reaction of aromatic sulfonic acids is desulfonation, which is the reverse of sulfonation. libretexts.org This reaction is typically achieved by heating the sulfonic acid in dilute aqueous acid, effectively replacing the -SO₃H group with a hydrogen atom. This reversibility can be exploited in synthesis to use the sulfonic acid group as a temporary blocking or directing group.
Bromo Substituent: The bromo group is a good leaving group in nucleophilic aromatic substitution reactions, although these reactions typically require harsh conditions or the presence of strongly electron-withdrawing groups on the ring. The bromo group on this compound could potentially be replaced by other nucleophiles.
Furthermore, the bromo group can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions would allow for the introduction of a wide variety of substituents at the position of the bromine atom.
The bromo group can also be converted to other functional groups through displacement reactions. For instance, halides can be converted to other halides via the Finkelstein reaction. vanderbilt.edu
Substitution of the Bromo Group
The presence of the strongly deactivating nitro group ortho to the bromo group makes the carbon atom to which the bromine is attached electron-deficient and thus susceptible to attack by nucleophiles. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion acts as a leaving group.
One of the well-documented transformations of this compound is its reaction with ammonia (B1221849). This reaction provides a direct pathway to 4-amino-3-nitrobenzenesulfonic acid, a valuable intermediate in the synthesis of dyestuffs. publish.csiro.au The amination proceeds by the displacement of the bromo substituent by the amino group from ammonia. publish.csiro.au This method is noted as a viable synthetic route, sometimes preferred over the nitration of N-acetylsulfanilic acid or the sulfonation of o-nitroaniline due to challenges in product isolation in those methods. publish.csiro.au
The general mechanism for this substitution involves the attack of the nucleophile (ammonia) on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the final step, the bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
While the reaction with ammonia is specifically reported, the activation of the bromo group by the adjacent nitro group suggests that other nucleophilic substitution reactions are also feasible. These could include reactions with other amines, hydroxide (B78521) ions, or alkoxides, although specific documented examples for this compound are less common in readily available literature. The reactivity in such substitutions is generally enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. In 1-bromo-4-nitrobenzene, the para-nitro group effectively stabilizes the intermediate carbanion, making it highly reactive towards nucleophilic substitution. echemi.com
Interactive Data Table: Substitution of the Bromo Group
| Reactant | Reagent | Product | Reaction Type |
| This compound | Ammonia (NH₃) | 4-Amino-3-nitrobenzenesulfonic acid | Nucleophilic Aromatic Substitution |
Transformations of the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a versatile functional group that can undergo several chemical transformations, providing pathways to a variety of other derivatives. While specific research on these transformations for this compound is not extensively detailed in the public domain, the general reactivity of aryl sulfonic acids can be applied.
Desulfonation
Aryl sulfonic acids can undergo desulfonation, which is the reverse of sulfonation. youtube.com This reaction is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid. youtube.com The mechanism involves the protonation of the aromatic ring, followed by the elimination of sulfur trioxide (SO₃), which is in equilibrium with sulfuric acid in the aqueous medium. For this compound, desulfonation would be expected to yield 1-bromo-2-nitrobenzene (B46134). The reversibility of sulfonation makes the sulfonic acid group a useful temporary protecting or directing group in organic synthesis. youtube.com
Conversion to Sulfonyl Chlorides
Aryl sulfonic acids can be converted into the more reactive aryl sulfonyl chlorides. This is a crucial transformation as sulfonyl chlorides are key intermediates for the synthesis of sulfonamides and sulfonate esters. The reaction is typically carried out using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). In the case of this compound, this reaction would produce 4-bromo-3-nitrobenzenesulfonyl chloride.
Formation of Sulfonamides
Once the sulfonyl chloride is obtained, it can readily react with primary or secondary amines to form the corresponding sulfonamides. This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The resulting 4-bromo-3-nitrobenzenesulfonamide (B1378471) derivatives could be of interest in medicinal chemistry and other applications.
Formation of Sulfonate Esters
Similarly, 4-bromo-3-nitrobenzenesulfonyl chloride can react with alcohols in the presence of a base to form sulfonate esters. The alcohol acts as a nucleophile, displacing the chloride from the sulfonyl chloride. These esters are often good alkylating agents.
Interactive Data Table: Potential Transformations of the Sulfonic Acid Group
| Starting Material | Reagent(s) | Expected Product Class | Transformation |
| This compound | Dilute H₂SO₄, Heat | Aryl Halide | Desulfonation |
| This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Aryl Sulfonyl Chloride | Chlorosulfonation |
| 4-Bromo-3-nitrobenzenesulfonyl chloride | Primary or Secondary Amine | Aryl Sulfonamide | Sulfonamide Formation |
| 4-Bromo-3-nitrobenzenesulfonyl chloride | Alcohol, Base | Aryl Sulfonate Ester | Sulfonate Ester Formation |
Advanced Derivatization and Functionalization Strategies Involving 4 Bromo 3 Nitrobenzenesulfonic Acid
Carbon-Carbon Bond Forming Reactions
The bromine atom on the aromatic ring of 4-Bromo-3-nitrobenzenesulfonic acid serves as a versatile handle for the construction of new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of biaryl structures, and the aryl bromide moiety of this compound is an excellent substrate for such transformations. researchgate.netyoutube.com Reactions like the Suzuki and Heck couplings allow for the introduction of a wide variety of aryl and vinyl groups.
In a typical Suzuki coupling, the this compound would be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com The choice of ligand for the palladium catalyst is critical and can influence the reaction's efficiency and selectivity. mit.edu For instance, bulky phosphine (B1218219) ligands are often employed to generate reactive, coordinatively unsaturated palladium(0) complexes. youtube.com
The Heck reaction, on the other hand, involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. nih.gov This reaction provides a direct method for the vinylation of the aromatic ring. The general catalytic cycle for these palladium-catalyzed reactions typically involves an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion of the alkene (in the case of the Heck reaction), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com
Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Biaryl Synthesis
| Reaction | Coupling Partner | Typical Catalyst System | Key Transformation |
|---|---|---|---|
| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base | Aryl-Aryl bond formation |
The carbon-carbon bond-forming repertoire can be expanded to include reactions with active methylene (B1212753) compounds, which are carbon nucleophiles. Palladium-catalyzed cross-coupling reactions have been developed to couple aryl bromides with highly acidic compounds like nitroacetates. organic-chemistry.orgnih.gov These reactions enable the synthesis of 2-aryl-2-nitroacetates. The high acidity of nitroacetates (pKa ~5.8) presents a challenge, but the use of specific ligands like t-BuXPhos has been shown to be effective. organic-chemistry.orgnih.gov
In the context of this compound, a similar palladium-catalyzed coupling with an active methylene compound, such as a malonate ester or a nitroalkane, could be envisioned. This would lead to the introduction of a functionalized alkyl chain at the 4-position of the benzene (B151609) ring. The reaction would likely require a palladium catalyst, a suitable phosphine ligand, and a base to generate the nucleophilic carbanion from the active methylene compound. nih.gov
Nitrogen-Functionalization Strategies
The nitro and sulfonic acid groups on the aromatic ring provide opportunities for various nitrogen-functionalization reactions, leading to the synthesis of important classes of compounds like amines and sulfonamides.
The nitro group of this compound can be readily reduced to an amino group, a fundamental transformation in organic synthesis. wikipedia.org This reduction can be achieved using a variety of reagents and conditions, offering a degree of selectivity in the presence of other functional groups. niscpr.res.in
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Raney nickel is often preferred when there is a risk of dehalogenation of aryl halides. commonorganicchemistry.com Chemical reduction methods are also widely used. For instance, metals in acidic media, such as iron in acetic acid or tin(II) chloride, provide mild conditions for the reduction of nitro groups to amines. commonorganicchemistry.comgoogle.com Sodium sulfide (B99878) can also be employed and sometimes offers selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com The resulting 4-bromo-3-aminobenzenesulfonic acid is a valuable intermediate for further derivatization.
Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Typical Conditions | Advantages/Disadvantages |
|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation | High efficiency, but can also reduce other functional groups. |
| Raney Nickel | Catalytic hydrogenation | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
| Fe/Acid | Acidic medium (e.g., acetic acid) | Mild conditions, good for selective reductions. commonorganicchemistry.comgoogle.com |
| SnCl₂ | Acidic or neutral medium | Mild and selective reducing agent. commonorganicchemistry.com |
The sulfonic acid group in this compound is a precursor for the synthesis of sulfonamides, a class of compounds with significant importance, including the well-known sulfa drugs. nih.gov The general approach involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, which then readily reacts with an amine to form the sulfonamide linkage. nih.govresearchgate.net
The transformation of the sulfonic acid to the corresponding sulfonyl chloride can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Once the 4-bromo-3-nitrobenzenesulfonyl chloride is formed, it can be reacted with a wide variety of primary or secondary amines to generate a library of sulfonamide derivatives. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the HCl produced. researchgate.net The resulting sulfonamides can possess a range of biological activities and are valuable in medicinal chemistry. nih.gov
Oxygen-Functionalization Strategies
The electron-withdrawing nature of the nitro and sulfonic acid groups activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). byjus.comnih.govdalalinstitute.com This reactivity allows for the displacement of the bromine atom by oxygen-containing nucleophiles, providing a route to various oxygen-functionalized derivatives.
In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of the strongly electron-withdrawing nitro group in the ortho position to the bromine is particularly effective at stabilizing this negatively charged intermediate, thus facilitating the reaction. byjus.comchemconnections.org
Typical oxygen nucleophiles that can be employed include alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides. The reaction of this compound with an alkoxide would lead to the formation of the corresponding 4-alkoxy-3-nitrobenzenesulfonic acid. Similarly, reaction with a phenoxide would yield a 4-phenoxy-3-nitrobenzenesulfonic acid derivative. These reactions are generally carried out in a polar aprotic solvent. The rate of these substitutions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. dalalinstitute.com
Sulfonylation Reactions and Catalytic Roles
This compound and its derivatives, particularly the corresponding sulfonyl chloride, are significant reagents in organic synthesis, primarily utilized in sulfonylation reactions. These reactions involve the introduction of the 4-bromo-3-nitrophenylsulfonyl group onto a substrate. The presence of both a bromine atom and a nitro group on the benzene ring influences the reactivity of the sulfonic acid moiety, making it a subject of interest in various catalytic and synthetic applications.
Application in Brønsted Acid Catalysis
Aromatic sulfonic acids are well-established as effective Brønsted acid catalysts in a variety of organic transformations. The sulfonic acid group (-SO₃H) is strongly acidic, and the electronic effects of substituents on the aromatic ring can modulate this acidity. In the case of this compound, the presence of the electron-withdrawing nitro group at the meta-position and the bromine atom at the para-position to the sulfonic acid group enhances its acidity. This increased acidity can be advantageous in promoting acid-catalyzed reactions.
While specific studies detailing the use of this compound as a Brønsted acid catalyst are not extensively documented in readily available literature, the principles of its catalytic activity can be inferred from the behavior of similar polysubstituted aromatic sulfonic acids. For instance, sulfonic acids with electron-withdrawing substituents have been shown to be effective initiators in cationic polymerization, a process that relies on strong protonic acids. cmu.edu The enhanced acidity of this compound would theoretically make it a potent catalyst for reactions such as esterification, acetalization, and other acid-mediated condensations and rearrangements.
Utilization in Rearrangement Reactions (e.g., Lossen Rearrangement)
The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate, which can then be transformed into amines, ureas, or carbamates. wikipedia.orgquora.com The reaction typically requires the activation of the hydroxamic acid, often by converting the hydroxyl group into a better leaving group. This is where derivatives of this compound can play a crucial role.
The sulfonyl chloride derivative, 4-bromo-3-nitrobenzenesulfonyl chloride, is a key intermediate for this purpose. lookchem.combiosynth.com It can react with a hydroxamic acid to form an O-sulfonylated hydroxamate. The 4-bromo-3-nitrophenylsulfonate group is an excellent leaving group, facilitating the rearrangement under milder conditions. The general mechanism involves the formation of the O-sulfonylated hydroxamate, which upon treatment with a base, undergoes rearrangement to the isocyanate.
While direct catalytic use of this compound in the Lossen rearrangement is not typical, its derivative, the sulfonyl chloride, acts as a stoichiometric activating agent. The electronic properties of the 4-bromo-3-nitrophenylsulfonyl group, with its strong electron-withdrawing nature, enhance the leaving group ability, thus promoting the rearrangement. frontiersin.org
Table 1: Key Intermediates and their Roles
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| 4-Bromo-3-nitrobenzenesulfonyl chloride | 4750-22-5 | Activating agent for hydroxamic acids in the Lossen rearrangement. lookchem.combiosynth.com |
Integration into Polymeric Systems and Initiators
The incorporation of sulfonic acid functionalities into polymers can significantly alter their properties, imparting characteristics such as ion-exchange capabilities, hydrophilicity, and catalytic activity. This compound and its derivatives offer a pathway to synthesize such functionalized polymers.
One primary method for integrating the 4-bromo-3-nitrophenylsulfonyl group into a polymer is through the post-polymerization modification of a pre-existing polymer. This can be achieved by reacting a polymer containing suitable functional groups (e.g., hydroxyl or amine groups) with 4-bromo-3-nitrobenzenesulfonyl chloride. This approach allows for the controlled introduction of sulfonic acid precursor groups onto the polymer backbone. Subsequent hydrolysis of the sulfonyl chloride or other protecting groups can then generate the desired sulfonated polymer.
Furthermore, sulfonic acids and their esters have been investigated as initiators for polymerization reactions. tcichemicals.com Specifically, in cationic polymerization, strong acids are required to initiate the process by protonating the monomer. As previously mentioned, the enhanced acidity of this compound, due to its electron-withdrawing substituents, makes it a candidate for such an initiator. cmu.edu Research on other benzenesulfonic acid derivatives has shown their effectiveness in initiating the polymerization of vinyl monomers. tcichemicals.com While direct evidence for this compound as a polymerization initiator is limited in public literature, its chemical properties suggest it could function in this capacity, potentially leading to the synthesis of polymers with a terminal sulfonic acid group.
The presence of the bromo and nitro groups on the incorporated monomer unit also opens up possibilities for further functionalization of the resulting polymer, allowing for the development of materials with tailored properties for specific applications.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Applications in Advanced Chemical Synthesis and Material Science
Precursor in Fine Chemical Synthesis
4-Bromo-3-nitrobenzenesulfonic acid is a substituted aromatic compound whose structural complexity makes it a valuable starting material and intermediate in the synthesis of a variety of fine chemicals. The molecule possesses three distinct functional groups on the benzene (B151609) ring: a bromine atom, a nitro group, and a sulfonic acid group. Each of these groups offers a reactive site for specific chemical transformations, allowing for the regioselective construction of more complex molecules. The electron-withdrawing nature of the nitro and sulfonic acid groups significantly influences the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions. epa.gov
Pharmaceutical Intermediates and Drug Candidates
In the field of medicinal chemistry, halogenated nitroaromatic compounds are crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs). nih.govmdpi.com this compound is recognized as a key pharmaceutical intermediate. guidechem.com The presence of the bromine atom, a reactive nitro group, and a polar sulfonic acid function allows for diverse synthetic modifications.
The typical synthetic strategy involves the chemical modification of these functional groups. For instance, the nitro group can be readily reduced to an amine (aniline derivative), which is a common precursor for a vast array of pharmaceuticals. This newly formed amino group can then undergo reactions such as acylation, alkylation, or diazotization to build more complex molecular scaffolds. The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki or Heck coupling) to form new carbon-carbon or carbon-heteroatom bonds. The sulfonic acid group, being strongly acidic and water-soluble, can be used to improve the pharmacokinetic properties of a drug candidate or can be replaced by other functional groups. wikipedia.orgacs.org While specific drug candidates derived directly from this compound are not prominently detailed in public literature, the utility of closely related structures in drug synthesis is well-documented. nih.gov For example, substituted nitrobenzenes are used to create indoles, which are bioactive components in many drugs. nih.gov Similarly, halonitrobenzenes are precursors for phenothiazines, a class of antipsychotic drugs, and for new derivatives of analgesics. nih.gov
Table 1: Examples of Related Precursors in Pharmaceutical Synthesis
| Precursor Type | Example Compound | Resulting Drug Class or Compound | Synthetic Utility |
|---|---|---|---|
| Halonitrobenzene | Chloronitrobenzenes | Phenothiazine derivatives (antipsychotics) | Serves as a starting point for building the core drug structure. nih.gov |
| Substituted Nitrobenzene (B124822) | Generic substituted nitrobenzenes | Indoles | Used as a foundational component for creating diverse, bioactive indoles. nih.gov |
| Halogenated Nitrophenol | 4-Nitrophenol | Acetamiprid (Neonicotinoid) | Used to create the halogenated structure of the final product. mdpi.com |
Agrochemical Precursors
The synthesis of modern agrochemicals, particularly pesticides, frequently employs halogenated nitroaromatic compounds as key intermediates. epa.govnih.govmdpi.com These compounds are starting materials for a wide range of pesticides, including herbicides, insecticides, and fungicides. nih.govmdpi.comnih.gov The molecular framework of this compound is highly relevant in this context. The combination of a halogen (bromine) and a nitro group on an aromatic ring is a common feature in many active pesticidal molecules. google.com
Nitroaromatic compounds like dinitrophenols have historically been used in the production of all categories of pesticides. nih.gov More broadly, halogenated phenols, anilines, and benzoic acids are established precursors in the synthesis of these agricultural products. nih.gov The synthesis pathways often involve the reaction of the nitro group or the displacement of the halogen atom to build the final pesticide structure. nih.govnih.gov For example, nitrophenols are direct precursors to major pesticides like parathion (B1678463) and bifenox. nih.gov Given these well-established industrial processes, this compound represents a potential precursor for novel, custom-designed agrochemicals.
Dye and Pigment Synthesis
This compound is a suitable precursor for the synthesis of azo dyes. Azo dyes, which contain the characteristic -N=N- functional group, constitute over 60% of all dyes used in industries such as textiles, paper, and leather. nih.govyoutube.com The synthesis of an azo dye typically involves two main steps: diazotization and coupling. patsnap.com
The process would begin with the chemical reduction of the nitro group on the this compound molecule to form an amino group (creating 3-amino-4-bromobenzenesulfonic acid). This resulting aromatic amine is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) to form a highly reactive diazonium salt. This diazonium salt is the key intermediate that subsequently reacts with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aniline—to form the final azo dye. nih.govgoogle.com
The presence of the sulfonic acid (-SO₃H) group is particularly advantageous. patsnap.com This group imparts significant water solubility to the dye molecule, making it suitable for application to fibers like cotton, wool, and silk as an acid dye. youtube.compatsnap.com The specific color of the resulting dye can be fine-tuned by the choice of the coupling component, allowing for a wide palette of vibrant and stable colors. nih.gov
Table 2: Representative Structure of an Azo Dye from the Subject Precursor
| Precursor Intermediate | Coupling Component (Example) | General Structure of Resulting Azo Dye |
|---|---|---|
| Diazonium salt of 3-amino-4-bromobenzenesulfonic acid | Naphthol derivative | A molecule containing the bromobenzenesulfonic acid moiety linked via an azo (-N=N-) bridge to a naphthol moiety. |
Role in Advanced Materials Development
The unique electronic and chemical properties of this compound and its derivatives make them candidates for the development of advanced materials with specialized functions.
Electronic and Optical Materials
Nitroaromatic compounds are an important class of materials for electronic and optical applications due to their distinct electronic properties. mdpi.com The strong electron-withdrawing nature of the nitro group creates significant charge polarization within the aromatic system, which can be harnessed for various functions. epa.govmdpi.com Derivatives of benzenesulfonic acids are being investigated for creating new hybrid materials suitable for optical and electrical applications. researchgate.net
Derivatives of this compound, such as the azo dyes discussed previously, can possess interesting optical properties. Some azo compounds are used as organic photoconductors or in liquid crystal displays. nih.gov Furthermore, the field of molecular electronics is exploring nitroaromatic compounds for applications in sensing and energy storage. For instance, polyaniline composites have been used as fluorescent sensors for detecting nitroaromatic compounds. mdpi.com In energy applications, certain nitroaromatic materials are being researched as high-energy-density organic cathode materials for lithium batteries, where the nitro group can undergo multi-electron redox reactions. researchgate.net
Functionalized Polymers
This compound can be utilized in the development of functionalized polymers through several routes. The sulfonic acid group is particularly effective for modifying the surfaces of existing polymers. nih.govresearchgate.net Through a process of sulfonation, this functional group can be covalently attached to polymer backbones like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyethylene. nih.govresearchgate.net This surface functionalization dramatically alters the polymer's properties, such as increasing its hydrophilicity, ion-exchange capacity, or ability to bind to other molecules. nih.govresearchgate.net
Alternatively, nitroaromatic compounds can act as monomers for the synthesis of new polymers. acs.org For example, they can be used in polycondensation reactions to create wholly ordered polymers with defined sequences. acs.org Furthermore, the sulfonic acid group on the monomer can be transformed after polymerization. A sulfonamide, for instance, can be converted into a lithium sulfonate post-polymerization, creating an ionic polymer capable of conducting lithium cations, which is relevant for battery and sensor technologies. rsc.org The reactive handles on this compound provide multiple pathways to either build new polymer chains or graft onto existing ones to create materials with tailored chemical, thermal, or conductive properties. mdpi.comyoutube.com
Catalytic Applications and Systems
Substituted benzenesulfonic acids are recognized for their strong acidic properties, which allows them to function as catalysts in a variety of organic reactions. The sulfonic acid group (-SO₃H) is a powerful proton donor, facilitating acid-catalyzed reactions such as esterification, alkylation, and condensation. The presence of a bromine atom and a nitro group on the benzene ring of this compound modifies its electronic properties and, consequently, its catalytic activity and stability.
Research into sulfonic acid-functionalized materials has highlighted their effectiveness. For instance, arenesulfonic-modified materials have demonstrated high stability and the ability to be recycled in different reactions. mdpi.com Solid acid catalysts, including those based on sulfonic acids, are developed to replace corrosive and toxic liquid acids, aligning with the principles of green chemistry. scirp.org The performance of such catalysts often depends on the sulfonic acid loading and the stability of the functional groups on the support material. mdpi.comscirp.org While the broader class of arenesulfonic acids is known for its catalytic prowess in reactions like Friedel-Crafts acylation and esterification, specific research detailing the catalytic systems and performance of this compound remains limited in publicly accessible literature. scirp.orgresearchgate.net Its positional isomers, however, are noted to have distinct properties and applications, indicating that the specific arrangement of substituents is critical to its function.
Reagent in Organic Synthesis
In organic synthesis, this compound serves as a specialized chemical intermediate. The reactive sites on the molecule—the sulfonic acid group, the nitro group, and the bromine atom—can all participate in or influence chemical transformations. The sulfonic acid group can be displaced or converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are valuable in medicinal chemistry and materials science.
The nitro group can be reduced to an amine, opening pathways to a wide range of further derivatization, including diazotization reactions to introduce other functionalities. The bromine atom can be substituted or used in cross-coupling reactions, such as the Suzuki or Heck reactions, to form carbon-carbon bonds.
The compound is commercially available, often as a research chemical, including in salt forms like its thallium salt, indicating its use in early-stage discovery and development. sigmaaldrich.com While it is established as a building block, detailed research findings on its specific use as a reagent in the synthesis of complex molecules are not extensively documented in available literature. Its primary role appears to be that of a precursor or intermediate, where its unique combination of functional groups can be exploited to construct more complex target molecules for various applications.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 4-bromo-3-nitrobenzenesulfonic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms. While specific ¹H NMR and ¹³C NMR spectral data for this compound are not widely published in readily available literature, typical chemical shifts for protons and carbons in similar aromatic structures can be predicted. For instance, ¹H NMR spectra of related compounds like 4-fluorobenzoic acid have shown signals in the aromatic region between δ 7.21 and 8.11 ppm. rsc.org Similarly, ¹³C NMR data for analogous compounds provide insights into the carbon framework. rsc.orgchemicalbook.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.2 - 8.4 | d |
| H-5 | 7.8 - 8.0 | dd |
| H-6 | 8.0 - 8.2 | d |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, available through the NIST WebBook, displays characteristic absorption bands corresponding to its various functional groups. nist.govnist.gov Key absorptions include those for the sulfonyl group (S=O stretching), the nitro group (N-O stretching), and the aromatic ring (C-H and C=C stretching). The NIST Chemistry WebBook provides a digitized IR spectrum for this compound, which was compiled by the Coblentz Society, Inc. nist.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (of sulfonic acid) | 3400 - 2400 (broad) | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| N=O (nitro group) | 1550 - 1500 (asymmetric) | Stretching |
| 1350 - 1300 (symmetric) | Stretching | |
| S=O (sulfonic acid) | 1250 - 1120 (asymmetric) | Stretching |
| 1080 - 1010 (symmetric) | Stretching | |
| C-Br | 700 - 500 | Stretching |
Source: Data compiled from typical IR spectral ranges for functional groups. nist.gov
Chromatographic Separation and Detection Techniques
Chromatographic methods, particularly when coupled with mass spectrometry, are essential for separating this compound from other components in a mixture and for its sensitive quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org This method is ideal for detecting and quantifying trace levels of compounds like this compound in complex samples. The use of a triple quadrupole mass analyzer allows for specific monitoring of precursor and product ion transitions, significantly enhancing the signal-to-noise ratio and providing excellent quantitative accuracy. mdpi.com
In pharmaceutical and chemical manufacturing, ensuring the purity of a substance is critical. LC-MS/MS is a key technique for impurity profiling, allowing for the detection and quantification of process-related impurities and degradation products. mdpi.commdpi.com For instance, methods have been developed to quantify genotoxic impurities at parts-per-million (ppm) levels in active pharmaceutical ingredients (APIs). rsc.org The high sensitivity of LC-MS/MS, with limits of detection often in the low ng/mL range, makes it suitable for monitoring trace impurities that could be present alongside this compound. mdpi.commdpi.com The ability to detect unknown bromine-containing organic compounds can be achieved by inducing in-source fragmentation and monitoring for the characteristic isotopic pattern of bromide ions (m/z 79 and 81). researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and essential technique for monitoring the progress of chemical reactions in real-time. umich.eduadvion.com Its primary application in the context of this compound is to qualitatively track the conversion of reactants to products during synthesis. For instance, in the synthesis of 4-amino-3-nitrobenzenesulfonic acid via the reaction of ammonia (B1221849) with this compound, TLC can be used to determine the point of completion. publish.csiro.au
The process involves spotting the starting material (this compound), a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture itself onto a TLC plate at various time intervals. libretexts.org The plate is then developed in a suitable solvent system, which would likely consist of a polar organic solvent mixture due to the high polarity of the sulfonic acid group.
Reaction Monitoring Principles:
Stationary Phase: Typically silica (B1680970) gel or alumina, which are polar adsorbents. umich.edu
Mobile Phase: A solvent system (eluent) is chosen so that the starting material and the product have different Retention Factor (Rf) values. umich.edu
Visualization: Spots are often visualized under UV light, especially for aromatic compounds. advion.com
As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer detectable in the reaction mixture lane. libretexts.org
Table 1: Hypothetical TLC Monitoring Data for Synthesis of 4-amino-3-nitrobenzenesulfonic acid This table illustrates the expected change in TLC spots over the course of the reaction.
| Time Interval | Spot for Reactant (this compound) | Spot for Product (4-amino-3-nitrobenzenesulfonic acid) | Observation |
|---|---|---|---|
| T = 0 min | Strong Intensity | Not Present | Reaction initiated. |
| T = 30 min | Medium Intensity | Weak Intensity | Product formation has begun. |
| T = 60 min | Weak Intensity | Medium Intensity | Significant conversion has occurred. |
| T = 90 min | Not Present | Strong Intensity | Reaction is complete. |
High Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture, making it ideal for assessing the purity of this compound. researchgate.net A stability-indicating HPLC method, such as that developed for the structurally similar compound 4-bromomethyl-3-nitrobenzoic acid, provides a robust framework for purity analysis. nih.govresearchgate.net Such a method can separate the main compound from any impurities, starting materials, or degradation products.
The method typically employs a reversed-phase column, where the stationary phase is nonpolar (e.g., octadecylsilane, C18) and the mobile phase is a more polar solvent mixture. nih.govsielc.com For this compound, a mobile phase of methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer, adjusted to an acidic pH, would likely provide effective separation. nih.gov
Method Validation: A validated HPLC method ensures reliability, with key parameters including:
Linearity: The detector's response is proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov
Table 2: Exemplar HPLC Conditions for Analysis of a Related Bromo-Nitro Aromatic Acid Based on the validated method for 4-bromomethyl-3-nitrobenzoic acid. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Column | Octadecylsilane (C18) |
| Mobile Phase | Methanol:Water (80:20, v/v), pH 4.0 with formic acid |
| Flow Rate | 0.7 mL/min |
| Detection | UV Diode Array at 271 nm |
| Temperature | 30°C |
| Injection Volume | 20 µL |
Table 3: Performance Characteristics of a Validated HPLC Method Data from a study on a related compound, demonstrating typical validation results. nih.gov
| Parameter | Result |
|---|---|
| Linearity (Coefficient of Determination, r²) | > 0.999 |
| Accuracy (Average Recovery) | 99.97% |
| Precision (Average RSD) | 0.67% |
X-ray Crystallography (for related compounds)
A study of 4-bromo-4'-nitrodiphenyl, which shares the bromo- and nitro-substituted phenyl moiety, revealed that the two phenyl rings are not coplanar but are twisted relative to each other by 35 degrees. bath.ac.uk The structure was solved using the "heavy atom" method, where the position of the bromine atom was first determined to phase the diffraction data. bath.ac.uk
Similarly, the crystal structure of p-bromoaniline shows that the molecules are held together by weak van der Waals interactions in the crystal lattice. researchgate.net These findings suggest that the crystal structure of this compound would be significantly influenced by strong intermolecular hydrogen bonding involving the sulfonic acid group, in addition to interactions from the bromine and nitro substituents.
Table 4: Crystallographic Data for a Related Compound (4-bromo-4'-nitrodiphenyl) Data from an X-ray diffraction study. bath.ac.uk
| Parameter | Finding |
|---|---|
| Analysis Method | Three-dimensional Patterson synthesis |
| Refinement | Full-matrix least-squares |
| Agreement Factor (R-factor) | 0.10 |
| Key Structural Feature | Phenyl rings twisted by 35° relative to each other |
| Molecular Packing | Molecules are nearly straight and parallel |
Q & A
Q. What are the primary synthesis routes for 4-bromo-3-nitrobenzenesulfonic acid, and how do reaction conditions influence yield?
Two main routes are documented:
- Route 1 : Sulfonation and nitration of bromobenzene. Sulfonation with concentrated sulfuric acid introduces the sulfonic acid group, followed by nitration using mixed acids (HNO₃/H₂SO₄).
- Route 2 : Direct sulfonation of 1-bromo-2-nitrobenzene. This route avoids intermediate isolation but requires precise temperature control (40–60°C) to prevent decomposition . Yields depend on stoichiometry of brominating agents (e.g., Br₂ or HBr) and nitration time. Impurities like regioisomers (e.g., 5-bromo-2-nitrobenzenesulfonic acid) may form if nitration is incomplete.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting near nitro/sulfonic groups).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (M = 282.0 g/mol) and bromine isotope patterns .
- HPLC-PDA : Quantifies purity (>95%) and detects nitro-group degradation byproducts (e.g., amine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Nitro groups may exhibit resonance effects, altering chemical shifts. Use DMSO-d₆ as a solvent to stabilize tautomers .
- Byproduct Formation : Bromine displacement during reactions (e.g., SNAr) can generate sulfonate esters. Confirm via LC-MS/MS fragmentation patterns .
- Counterion Effects : Sodium vs. potassium salts shift sulfonic acid proton signals. Standardize counterions before analysis .
Q. What strategies optimize the synthesis of sulfonamide derivatives from this compound?
- Nucleophilic Substitution : React with amines (e.g., aniline) in DMF at 80°C. Use K₂CO₃ to deprotonate the sulfonic acid and activate the bromide for displacement .
- Catalysis : Pd(PPh₃)₄ enables Suzuki coupling with boronic acids to replace bromine, yielding biaryl sulfonates (e.g., for drug discovery) .
- Controlled Reduction : Selective reduction of the nitro group to an amine (using H₂/Pd-C) allows further functionalization while retaining the sulfonic acid moiety .
Q. How does this compound perform in radical trapping studies, and what methodological precautions are necessary?
- Application : The nitroso derivative (3,5-dibromo-4-nitrosobenzenesulfonate) acts as a spin trap for detecting superoxide radicals in biological systems .
- Precautions :
- Avoid light exposure to prevent nitroso-to-nitrite conversion.
- Use EPR spectroscopy with TEMPOL as a reference standard.
- Validate specificity with competitive inhibitors (e.g., SOD enzymes) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
